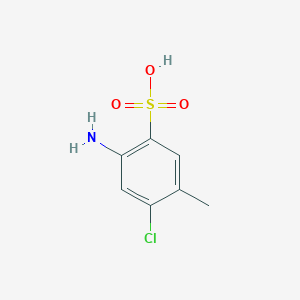
Sulfamate d'ammonium
Vue d'ensemble
Description
Ammonium sulfamate, also known as Ammate herbicide or Ammonium amidosulfonate, is a white crystalline solid that is readily soluble in water . It is commonly used as a broad-spectrum herbicide, with additional uses as a compost accelerator, flame retardant, and in industrial processes .
Synthesis Analysis
Ammonium sulfamate can be prepared by neutralizing sulfamic acid with ammonia . It is a hygroscopic compound that undergoes decomposition in the soil to form ammonium sulfate .
Molecular Structure Analysis
The molecular formula of Ammonium sulfamate is [NH4]SO3NH2 . The compound crystallizes in the orthorhombic system with space group Pbca .
Chemical Reactions Analysis
Ammonium sulfamate reacts with hot water in a highly exothermic reaction . In aqueous solution or upon contact with alkalis, it decomposes and releases ammonia .
Physical And Chemical Properties Analysis
Ammonium sulfamate has a molar mass of 114.125 g/mol. It appears as a white, hygroscopic solid with a density of 1.8 g/cm3. It has a melting point of 131 °C and decomposes at a boiling point of 160 °C .
Relevant Papers
- “Interface Modification by Ammonium Sulfamate for High‐Efficiency and Stable Perovskite Solar Cells” discusses the use of ammonium sulfamate in improving the efficiency and stability of perovskite solar cells .
- “Comprehensive Study of the Ammonium Sulfamate–Urea Binary System” provides a thermogravimetric analysis of ammonium sulfamate .
- “Use of ammonium sulphate as a sulphur fertilizer: Implications for…” discusses the implications of using ammonium sulfate as a sulfur fertilizer .
Applications De Recherche Scientifique
Ignifuge
Le sulfamate d'ammonium est utilisé comme ignifuge dans l'industrie . Il contribue à réduire l'inflammabilité des matériaux et des substances, les rendant plus sûrs à utiliser et à manipuler.
Plastifiant
Dans le secteur industriel, le this compound sert également de plastifiant . Il est ajouté aux matériaux pour augmenter leur plasticité ou diminuer leur viscosité, ce qui les rend plus faciles à façonner ou à mouler.
Electro-placage
Le this compound est utilisé dans l'électro-placage . Ce processus implique l'utilisation d'un courant électrique pour réduire les cations métalliques dissous afin de développer un revêtement métallique mince et cohérent sur une électrode.
Contrôle des plantes ligneuses
Le this compound est appliqué en solution aqueuse ou en émulsion huile-eau comme pulvérisation foliaire pour contrôler les plantes ligneuses . Il peut également être appliqué sous forme de cristaux ou de solution concentrée sur les coupures de l'écorce ou sur les souches fraîchement coupées d'arbres indésirables pour empêcher la repousse .
Accélérateur de compost
Le this compound est utilisé comme accélérateur de compost . Il contribue à accélérer le processus de décomposition dans les tas de compost, transformant plus rapidement la matière organique en compost riche en nutriments.
Catalyseur en synthèse
Le this compound peut être utilisé comme catalyseur pour synthétiser des dérivés arylidène via une condensation de Knoevenagel améliorée par micro-ondes . Cette réaction est une forme de réaction de condensation utilisée en chimie organique.
Étude des systèmes binaires
Le this compound est utilisé dans l'étude des systèmes binaires . Par exemple, une étude complète du système binaire this compound-urée a été réalisée en utilisant une combinaison de techniques expérimentales et théoriques
Mécanisme D'action
Target of Action
Ammonium sulfamate, also known as ammonium sulphamate, is an inorganic compound primarily used as a broad-spectrum herbicide . Its primary targets are tough woody weeds, tree stumps, and brambles .
Mode of Action
Ammonium sulfamate acts as a non-selective, systemic herbicide. It is absorbed by the leaves, stems, and freshly cut surfaces of plants, followed by translocation throughout the plant
Biochemical Pathways
In this process, ammonium serves as an electron donor and is oxidized by the electron acceptor sulfate . .
Pharmacokinetics
Ammonium sulfamate is highly soluble in water , which facilitates its absorption and distribution in the target organisms. It is non-volatile , suggesting that it remains in the environment where it is applied rather than evaporating into the atmosphere. , indicating that it is likely metabolized or broken down relatively quickly.
Result of Action
The primary result of ammonium sulfamate’s action is the death of the targeted plants. By interfering with the plants’ normal biochemical processes, it inhibits their growth and eventually leads to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ammonium sulfamate. Its solubility in water allows it to be easily applied and absorbed in moist environments . , suggesting that it may be less effective in environments with high soil turnover.
Analyse Biochimique
Biochemical Properties
It is known to be a salt formed from ammonia and sulfamic acid
Cellular Effects
Ammonium sulfamate has been reported to have some effects on cells. For instance, it has been observed that large doses (>1.5 g/kg) can induce ammonia poisoning in ruminants
Molecular Mechanism
It is known to be a salt formed from ammonia and sulfamic acid
Temporal Effects in Laboratory Settings
It has been observed that the potential energy variation of the ammonium sulfamate system with different component ratios increases regularly with an increase in temperature from 100 to 500 K .
Dosage Effects in Animal Models
In animal models, ruminants can apparently metabolize ammonium sulfamate to some extent, and in some studies, exposed animals made better gains than did control animals . Sudden deaths have occurred in cattle and deer that consumed treated plants . Large doses (>1.5 g/kg) induce ammonia poisoning in ruminants .
Metabolic Pathways
It has been suggested that sulfate-reducing ammonium oxidation could be a thermodynamically feasible metabolic pathway .
Transport and Distribution
It is known to be a white crystalline solid that is readily soluble in water , which suggests that it could be easily transported and distributed within cells and tissues.
Subcellular Localization
Given its solubility in water , it could potentially be found in various compartments or organelles within the cell.
Propriétés
| { "Design of the Synthesis Pathway": "Ammonium sulfamate can be synthesized by the reaction of sulfamic acid with ammonium hydroxide.", "Starting Materials": ["Sulfamic acid", "Ammonium hydroxide"], "Reaction": [ "Dissolve 40 g of sulfamic acid in 100 mL of water", "Slowly add 25 mL of concentrated ammonium hydroxide to the solution with stirring", "Heat the mixture to 70-80°C and stir for 30 minutes", "Cool the mixture to room temperature and filter the precipitated ammonium sulfamate", "Wash the solid with cold water and dry it in a desiccator" ] } | |
Numéro CAS |
7773-06-0 |
Formule moléculaire |
H6N2O3S |
Poids moléculaire |
114.13 g/mol |
Nom IUPAC |
azane;sulfamic acid |
InChI |
InChI=1S/H3NO3S.H3N/c1-5(2,3)4;/h(H3,1,2,3,4);1H3 |
Clé InChI |
GEHMBYLTCISYNY-UHFFFAOYSA-N |
SMILES isomérique |
[NH4+].NS(=O)(=O)[O-] |
SMILES |
[NH4+].NS(=O)(=O)[O-] |
SMILES canonique |
N.NS(=O)(=O)O |
Point d'ébullition |
Decomposes above 392.0° F (USCG, 1999) 160 °C 320°F (decomposes) 320°F (Decomposes) |
Color/Form |
Hygroscopic crystals (large plates) Colorless to white crystalline solid Deliquescent crystals |
Densité |
greater than 1 at 68 °F (USCG, 1999) Sp. Gr. = 1.77 Relative density (water = 1): 1.8 1.77 |
melting_point |
268 °F (USCG, 1999) 131 °C 268°F |
Autres numéros CAS |
7773-06-0 13765-36-1 |
Description physique |
Ammonium sulfamate is a white crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to flameproof fabrics and papers, in weed or brush killing products, and for other uses. DryPowder; Liquid COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALLINE POWDER. Colorless to white crystalline, odorless solid. Colorless to white crystalline, odorless solid. [herbicide] |
Pictogrammes |
Irritant; Environmental Hazard |
Numéros CAS associés |
5329-14-6 (Parent) |
Durée de conservation |
Hydrolysed at higher temperatures and in acidic conditions. Stable in air, dil acid and dil alkali. Aqueous sulfamic acid solutions are quite stable at room temperature. Highly stable up to its melting point. Elevated temperatures cause highly exothermic reaction with water; steam may cause container to burst. |
Solubilité |
200 % (NIOSH, 2016) Extremely sol in liquid NH3; slightly sol in ethanol; moderately sol in glycerol, glycol, formamide. Sol in water and ammonia solution Sol in water = 103 g/100 g @ 25 °C Solubility in water: very good 200% |
Synonymes |
amidosulfonic acid aminosulfonic acid Ammate ammonium sulfamate sulfamate sulfamic acid sulfamic acid, indium (+3) salt sulfamic acid, magnesium salt (2:1) sulfamic acid, monoammonium salt sulfamic acid, monopotassium salt sulfamic acid, nickel (+2) salt (2:1) sulfamic acid, tin (+2) salt sulfamic acid, zinc (2:1) salt |
Pression de vapeur |
0 mm Hg (approx) (NIOSH, 2016) 0 mm Hg (approx) Vapor pressure at 20 °C: negligible 0 mmHg (approx) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


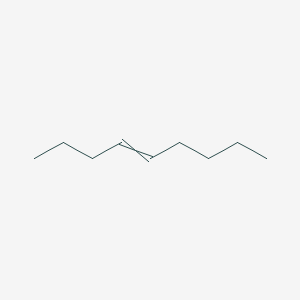


![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)


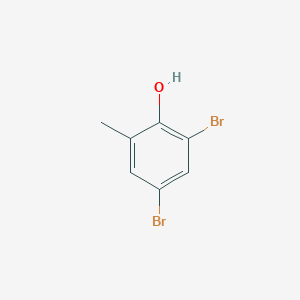
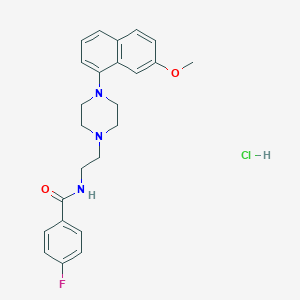

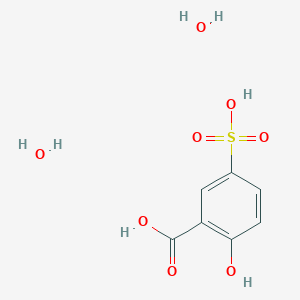
![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)
